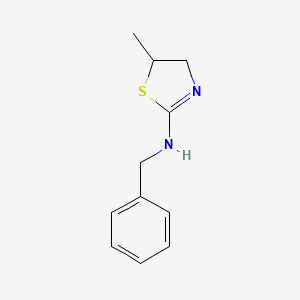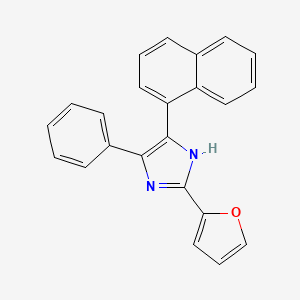
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
Übersicht
Beschreibung
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications.
Wirkmechanismus
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole exerts its effects by inhibiting the activity of PLD, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes such as cell proliferation, migration, and survival. By inhibiting PLD activity, this compound reduces the production of PA, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and protection against neurodegeneration. This compound has been shown to inhibit the proliferation and migration of cancer cells by reducing the production of PA, which is required for tumor growth. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for PLD. However, this compound also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful consideration must be taken when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole, including the development of more potent and selective PLD inhibitors, the investigation of this compound's effects on other cellular processes, and the evaluation of this compound's potential therapeutic applications in various diseases. In addition, further studies are needed to investigate the safety and toxicity of this compound in vivo and to determine the optimal dosage and administration route for potential clinical use.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its unique mechanism of action and potential therapeutic applications. This compound inhibits the activity of PLD, leading to downstream effects on various cellular processes. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. While this compound has several advantages for lab experiments, careful consideration must be taken when designing experiments using this compound. There are several future directions for research on this compound, including the development of more potent and selective PLD inhibitors and the investigation of this compound's potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-furyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD activity, this compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c1-2-9-17(10-3-1)21-22(25-23(24-21)20-14-7-15-26-20)19-13-6-11-16-8-4-5-12-18(16)19/h1-15H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNKGMWQLHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(diethylamino)propyl]-2-methylpropanamide](/img/structure/B3867381.png)
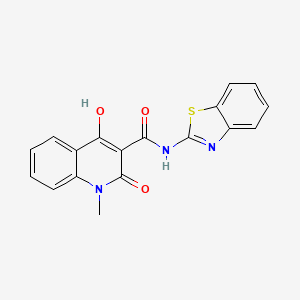
![2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3867394.png)
![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)

![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![8-methyl-6-(4-methyl-1,4-diazepan-1-yl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
![nicotinaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B3867427.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3867434.png)
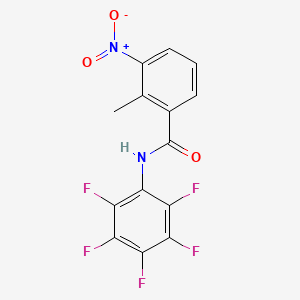
![2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B3867453.png)
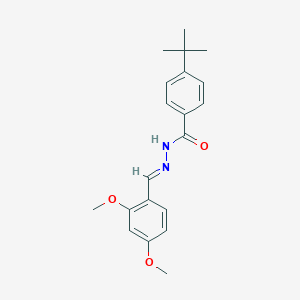
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3867471.png)
